An In-Depth Technical Guide to 1-(Formamidomethyl)-1H-benzotriazole (CAS No. 87022-36-4)
An In-Depth Technical Guide to 1-(Formamidomethyl)-1H-benzotriazole (CAS No. 87022-36-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Formamidomethyl)-1H-benzotriazole, also known as N-(1H-Benzotriazol-1-ylmethyl)formamide, is a versatile heterocyclic compound with significant applications in materials science and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed proposed synthesis protocol, and an in-depth discussion of its primary applications as a corrosion inhibitor and a UV stabilizer. Mechanistic insights into its function, based on the established chemistry of benzotriazole derivatives, are explored. Furthermore, this document outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective application and encouraging further investigation into its unique properties.
Introduction
1-(Formamidomethyl)-1H-benzotriazole (CAS No. 87022-36-4) is a derivative of benzotriazole, a bicyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. The introduction of a formamidomethyl group at the N1 position of the benzotriazole ring system imparts unique chemical properties that make it a valuable molecule in various industrial and research applications.[1] Primarily, it is recognized for its efficacy as a corrosion inhibitor, particularly for copper and its alloys, and as a UV absorber to prevent the degradation of polymers and coatings.[1] Its utility also extends to being a reagent in specialized organic synthesis.[1] This guide aims to consolidate the available technical information on 1-(Formamidomethyl)-1H-benzotriazole, providing a foundational understanding for its practical application and further research.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Formamidomethyl)-1H-benzotriazole is presented in the table below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference |
| CAS Number | 87022-36-4 | [1] |
| Synonyms | N-(1H-Benzotriazol-1-ylmethyl)formamide | [1] |
| Molecular Formula | C₈H₈N₄O | [1] |
| Molecular Weight | 176.18 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 137 - 141 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at room temperature | [1] |
Synthesis of 1-(Formamidomethyl)-1H-benzotriazole
Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole
The first step involves the reaction of benzotriazole with formaldehyde (formalin) to yield 1-(hydroxymethyl)-1H-benzotriazole. This reaction is a well-established method for the N-alkylation of benzotriazole.
Caption: Proposed reaction scheme for the synthesis of 1-(hydroxymethyl)-1H-benzotriazole.
Experimental Protocol (Step 1):
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 1H-benzotriazole (11.9 g) in 25% aqueous dimethylformamide (100 mL).
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Add 30% aqueous formaldehyde solution (8.3 mL) to the slurry.
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Heat the mixture to reflux and maintain for a period until the reaction appears complete (monitoring by TLC is recommended).
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To drive the reaction to completion, add 1.0 mL of 10% aqueous sodium hydroxide solution and continue to heat at reflux.
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After cooling to room temperature, perform an aqueous ethyl acetate extractive work-up to isolate the crude 1-(hydroxymethyl)-1H-benzotriazole.
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The product can be further purified by recrystallization.
Step 2: Synthesis of 1-(Formamidomethyl)-1H-benzotriazole
The second step would involve the reaction of the synthesized 1-(hydroxymethyl)-1H-benzotriazole with formamide. This is a plausible nucleophilic substitution reaction where the hydroxyl group is displaced by the formamide nitrogen.
Caption: Proposed reaction scheme for the synthesis of 1-(formamidomethyl)-1H-benzotriazole.
Experimental Protocol (Step 2):
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In a suitable reaction vessel, dissolve 1-(hydroxymethyl)-1H-benzotriazole in an excess of formamide.
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Add a catalytic amount of a strong acid, such as sulfuric acid.
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Heat the reaction mixture with stirring. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).
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Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition to cold water.
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The resulting solid is filtered, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system.
Applications and Mechanisms of Action
Corrosion Inhibition
Benzotriazole and its derivatives are renowned for their ability to inhibit the corrosion of various metals, most notably copper and its alloys. The mechanism of inhibition is generally accepted to be the formation of a protective, passive film on the metal surface. This film is a complex of the benzotriazole molecule and the metal ions, which acts as a barrier to prevent the corrosive species from reaching the metal surface.
The lone pair of electrons on the nitrogen atoms of the triazole ring play a crucial role in forming coordinate bonds with the metal atoms. This leads to the formation of a stable, polymeric film that adheres strongly to the metal surface.
Caption: Mechanism of corrosion inhibition by 1-(formamidomethyl)-1H-benzotriazole on a copper surface.
UV Stabilization
1-(Formamidomethyl)-1H-benzotriazole is also utilized as a UV stabilizer in polymers and coatings. The benzotriazole moiety is a known chromophore that absorbs strongly in the ultraviolet region of the electromagnetic spectrum. The mechanism of UV stabilization for N-substituted benzotriazoles that lack a 2-hydroxyl group is different from the well-studied excited-state intramolecular proton transfer (ESIPT) mechanism of 2-(2-hydroxyphenyl)benzotriazoles.
For N-alkyl benzotriazoles, upon absorption of UV radiation, the molecule is promoted to an excited state. The energy can then be dissipated through non-radiative pathways, such as internal conversion and intersystem crossing, converting the harmful UV energy into harmless thermal energy. However, photochemical reactions can also occur, which may involve the extrusion of a nitrogen molecule to form a diradical intermediate. The stability of the N-substituent can influence the overall photostability of the molecule.
Caption: Simplified mechanism of UV stabilization by 1-(formamidomethyl)-1H-benzotriazole in a polymer matrix.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzotriazole ring (multiplets in the range of δ 7.0-8.5 ppm).- Methylene protons (-CH₂-) adjacent to the formamide and benzotriazole nitrogen (a singlet or doublet around δ 5.5-6.5 ppm).- Formamide proton (-NHCHO) (a singlet or doublet, potentially broad, in the δ 8.0-9.0 ppm range).- Formyl proton (-CHO) (a singlet around δ 8.0-8.5 ppm). |
| ¹³C NMR | - Aromatic carbons of the benzotriazole ring (signals in the δ 110-150 ppm range).- Methylene carbon (-CH₂-) (a signal around δ 50-70 ppm).- Carbonyl carbon of the formamide group (-CHO) (a signal in the δ 160-170 ppm range). |
| FTIR (cm⁻¹) | - N-H stretching of the formamide group (around 3300-3500 cm⁻¹).- C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹).- C=O stretching of the amide (around 1650-1680 cm⁻¹).- Aromatic C=C stretching (around 1450-1600 cm⁻¹).- C-N stretching (around 1200-1350 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 176.18 g/mol . |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Formamidomethyl)-1H-benzotriazole is not widely available, the safety precautions can be inferred from the data for 1H-benzotriazole and formamide. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
General Precautions:
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Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Known Hazards of Related Compounds:
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1H-Benzotriazole: Harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[2]
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Formamide: Suspected of causing cancer and may damage fertility or the unborn child.
Given the potential hazards of its parent compounds, 1-(Formamidomethyl)-1H-benzotriazole should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before its use in any experimental procedure.
Conclusion
1-(Formamidomethyl)-1H-benzotriazole is a valuable compound with established applications in material protection and potential uses in organic synthesis. This guide has provided a detailed overview of its properties, a plausible synthetic route, and an explanation of its mechanisms of action as a corrosion inhibitor and UV stabilizer. The provided information, grounded in the established chemistry of benzotriazole derivatives, serves as a solid foundation for researchers and professionals. However, the scarcity of peer-reviewed literature specifically on this compound highlights the need for further research to fully characterize its properties and explore its full potential in various scientific and industrial fields.
